molecular formula C20H45N5 B2894965 N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine CAS No. 2287274-70-6

N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine

Cat. No. B2894965
CAS RN: 2287274-70-6
M. Wt: 355.615
InChI Key: LIQJHYBNKQJWCF-UHFFFAOYSA-N
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Description

“N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine” is a complex organic compound containing a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can generally be synthesized through reactions involving 1,2-diamines . For example, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Piperazine derivatives are often solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing piperazine rings act on the central nervous system .

Safety and Hazards

Piperazine and its derivatives can be corrosive and cause burns. They may also cause harm if inhaled, leading to conditions like pulmonary edema .

properties

IUPAC Name

N'-[2-[4-(7-aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45N5/c21-11-7-3-1-5-9-13-23-14-16-25-19-17-24(18-20-25)15-10-6-2-4-8-12-22/h23H,1-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJHYBNKQJWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCCCN)CCNCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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